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Compound of Interest

Compound Name: Tead-IN-10

Cat. No.: B15543252

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of
Tead-IN-10, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of
transcription factors. This document details the scientific background, discovery, mechanism of
action, and synthetic protocols for this compound, presenting quantitative data in a structured
format and illustrating key pathways and workflows with diagrams.

Introduction: The Hippo Pathway and TEAD
Transcription Factors

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is implicated in the development and progression of various
cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-
associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In their
active state, YAP and TAZ translocate to the nucleus and bind to the TEA Domain (TEAD)
transcription factors (TEAD1-4), leading to the expression of genes that promote cell growth
and inhibit apoptosis.

Given the central role of the TEAD-YAP/TAZ interaction in oncogenesis, disrupting this complex
has emerged as a promising therapeutic strategy. Tead-IN-10 is a small molecule inhibitor
designed to covalently modify a conserved cysteine residue within the palmitate-binding pocket
of TEAD proteins, thereby allosterically inhibiting their interaction with YAP/TAZ.
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Discovery of Tead-IN-10 (Compound 15)

Tead-IN-10, also referred to as compound 15 in the primary literature, was discovered through
a structure-based design approach aimed at developing Y-shaped covalent inhibitors that could
occupy both the hydrophobic palmitate-binding pocket and an adjacent hydrophilic pocket of
TEAD proteins. This design strategy led to the identification of a series of potent and selective
TEAD inhibitors.

Mechanism of Action

Tead-IN-10 is a covalent inhibitor that targets a conserved cysteine residue in the palmitate-
binding pocket of TEADs. By forming a covalent bond, it irreversibly blocks the binding of
palmitate, a lipid modification essential for TEAD stability and its interaction with YAP/TAZ. This
disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target
genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects in
Hippo-pathway-dependent cancers.

Quantitative Data

The inhibitory activity of Tead-IN-10 and related compounds was evaluated against various
TEAD isoforms and in cell-based assays. The following table summarizes the key quantitative
data.[1]
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Reporter
TEAD1IC50 TEAD2IC50 TEAD3IC50 TEADA4IC50 5
Compound Gene Assay
(nM) (nM) (nM) (nM)
IC50 (nM)
Tead-IN-10
14+ 4 179 £ 25 4+1 NE (>10,000) 14+ 4
(15)
Compound
14 14+ 4 118 £ 15 3x1 NE (>10,000) 14+ 4
Compound
16 48 + 8 >10,000 >10,000 >10,000 171+ 88
Compound
17 150 £ 20 >10,000 >10,000 >10,000 522 + 263
MYF-03-176
22) 47+ 7 120 £ 18 325 71+10 175

NE: No Effect. IC50 values are reported as mean + SEM of two experiments.

Experimental Protocols

The following sections detail the synthetic procedure for Tead-IN-10 and the biochemical
assays used to determine its inhibitory activity.

Synthesis of Tead-IN-10 (Compound 15)

The synthesis of Tead-IN-10 is based on "General Procedure D" as described in "Structure-
Based Design of Y-Shaped Covalent TEAD Inhibitors".[1] The synthesis involves the coupling
of a pyrrolidine core with a pyrazole intermediate, followed by the introduction of the warhead.

Step 1: Synthesis of Intermediate S11

A mixture of compound S6 (300 mg, 0.77 mmol), PPhs (240 mg, 0.93 mmol), and H20 (280
mg, 0.15 mmol) in THF (5 mL) is stirred at 70 °C under a N2 atmosphere for 5 hours. The
mixture is then diluted with water (100 mL) and extracted with ethyl acetate (2 x 100 mL). The
combined organic layers are washed with water (100 mL), dried over anhydrous NazSOa,
concentrated, and purified by preparative HPLC to obtain intermediate S11 as a yellow oil.
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Step 2: Synthesis of Tead-IN-10 (Compound 15)

Tead-IN-10 is prepared starting from intermediate S13 following a similar racemic procedure as
for intermediate S6, which is then coupled with the appropriate pyrazole intermediate and
warhead precursor as outlined in the general synthetic schemes of the source publication.[1]
The final step involves the coupling of the pyrrolidine core with the fluorinated aminopyrimidine
pyrazole side chain.

TEAD Inhibition Assay

The inhibitory activity of Tead-IN-10 against TEAD isoforms was determined using a
biochemical assay. Recombinant TEAD protein was incubated with the compound for a
specified period. The remaining enzymatic activity or binding of a fluorescently labeled YAP-
derived peptide was then measured to determine the IC50 value.

Reporter Gene Assay

A cell-based reporter gene assay was used to assess the ability of Tead-IN-10 to inhibit TEAD-
dependent transcription. Cells were co-transfected with a TEAD-responsive luciferase reporter
plasmid and plasmids expressing TEAD and YAP. The cells were then treated with varying
concentrations of the inhibitor, and the luciferase activity was measured to determine the IC50
value for transcriptional inhibition.

Visualizations

The following diagrams illustrate the Hippo signaling pathway and the experimental workflow
for the synthesis of Tead-IN-10.
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Caption: The Hippo Signaling Pathway and the inhibitory action of Tead-IN-10.
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Starting Materials:
- Pyrrolidine Precursor (S13)
- Pyrazole Intermediate

- Warhead Precursor

Step 1: Synthesis of Pyrrolidine Core Intermediate

!

Step 2: Coupling with Pyrazole Side Chain

!

Step 3: Introduction of the Covalent Warhead

‘ Purification by Preparative HPLC \

Characterization:
- NMR
- LC-MS
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Caption: A generalized workflow for the synthesis of Tead-IN-10.

Conclusion
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Tead-IN-10 represents a significant advancement in the development of targeted therapies
against cancers driven by the Hippo pathway. Its covalent mechanism of action and favorable
selectivity profile make it a valuable tool for further research and a potential lead compound for
the development of novel anti-cancer agents. This guide provides a comprehensive overview of
the discovery and synthesis of Tead-IN-10 to aid researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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